molecular formula C13H16N2O B12083656 4-(Benzyloxy)piperidine-1-carbonitrile

4-(Benzyloxy)piperidine-1-carbonitrile

Cat. No.: B12083656
M. Wt: 216.28 g/mol
InChI Key: QAMJSSSERFGTOC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)piperidine-1-carbonitrile is an organic compound with the molecular formula C13H16N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The benzyloxy group attached to the piperidine ring and the carbonitrile group at the nitrogen position make this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)piperidine-1-carbonitrile can be achieved through several methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)piperidine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy piperidine oxides, while reduction can produce benzyloxy piperidine amines .

Scientific Research Applications

4-(Benzyloxy)piperidine-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)piperidine-1-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain receptors or enzymes, while the carbonitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways and exert various effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
  • 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid
  • 1-(Benzyloxycarbonyl)isonipecotic acid

Uniqueness

4-(Benzyloxy)piperidine-1-carbonitrile is unique due to its specific functional groups and their arrangement. This uniqueness allows it to participate in distinct chemical reactions and exhibit particular biological activities that may not be observed in similar compounds .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-phenylmethoxypiperidine-1-carbonitrile

InChI

InChI=1S/C13H16N2O/c14-11-15-8-6-13(7-9-15)16-10-12-4-2-1-3-5-12/h1-5,13H,6-10H2

InChI Key

QAMJSSSERFGTOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)C#N

Origin of Product

United States

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